2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

Description

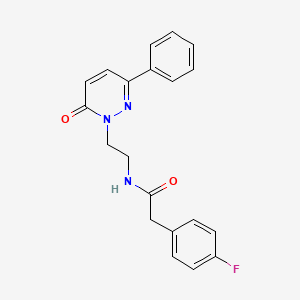

2-(4-Fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a small-molecule acetamide derivative featuring a pyridazine core substituted with a phenyl group at position 3 and a ketone at position 4. The acetamide moiety is linked to a 4-fluorophenyl group and an ethyl chain connected to the pyridazine ring.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDYDDMOPAEAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound with a complex structure that includes a pyridazine ring, an acetamide group, and a fluorophenyl moiety. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.

The compound's unique structure contributes to its biological activity. It features:

- Molecular Weight : Approximately 337.3 g/mol

- Functional Groups : Pyridazine ring, acetamide group, and fluorinated phenyl group.

Research indicates that this compound may interact with specific biological targets, including:

- NLRP3 Inflammasome : This compound has been studied for its role in modulating inflammatory responses through the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases.

- Protein Targets : Binding affinity assays suggest that it may inhibit specific proteins involved in cancer progression and inflammation .

Anticancer Properties

Preliminary studies suggest potential anticancer effects. The compound has shown promise in inhibiting tumor growth by targeting specific signaling pathways associated with cancer cell proliferation. Further research is needed to elucidate the precise mechanisms involved.

Anti-inflammatory Effects

The interaction with the NLRP3 inflammasome indicates that this compound could serve as a therapeutic agent against inflammatory diseases. Studies have demonstrated its ability to reduce cytokine release and modulate immune responses.

Comparative Analysis with Similar Compounds

To understand its unique biological profile, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-fluorobenzyl)-2-(6-oxo-3-phenyldihydropyridazin)acetamide | Similar fluorinated phenyl group; different substituents on pyridazine | |

| 2-[4-(3-chloro-5-fluorophenyl)-6-oxo-pyridazin]acetamide | Contains chlorine; potential differences in biological activity | |

| 2-[5-methyl-6-oxo-pyridazin]acetamide | Methyl substitution alters steric properties |

The presence of the fluorine atom and specific substituents on the phenyl and pyridazine rings contribute to the distinct biological activity of this compound compared to others.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related pyridazine derivatives, highlighting their biological activities:

- Monoamine Oxidase Inhibition : Some derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .

- Cytotoxicity Studies : In vitro studies using L929 fibroblast cells revealed varying degrees of cytotoxicity among different derivatives, indicating a need for careful evaluation of therapeutic windows .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Research Findings

Key Insights from Structural Variations

Pyridazine Modifications :

- Halogenation (e.g., 5-Cl, 4-F in ) may enhance metabolic stability but could alter target specificity .

- Thiomorpholin substitution () introduces sulfur, which may improve solubility or modulate electronic properties .

Acetamide Side Chain :

- Fluorophenyl groups (4-F or 3-F) are common in AChE inhibitors, as seen in and .

- Ethoxy or phenethyl substituents () influence lipophilicity and pharmacokinetic profiles.

Heterocycle Replacement :

- Quinazoline () and benzothiazole () cores diversify biological targets, suggesting broader therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.